molecular formula C58H107N25O9 B1668532 (2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-benzylamino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide CAS No. 186380-62-1

(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-benzylamino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide

Cat. No.: B1668532
CAS No.: 186380-62-1
M. Wt: 1298.6 g/mol
InChI Key: PHIRWRJXMDCHJF-XISJIPAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-benzylamino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide” is a complex organic molecule with multiple amino and guanidino groups. Such compounds are often of interest in fields like medicinal chemistry and biochemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be studied for its interactions with proteins, enzymes, or nucleic acids, potentially serving as a model compound for understanding biological processes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or enzyme inhibition activities.

Industry

In industry, it might find applications in the development of new materials, catalysts, or as a reagent in synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Typical reagents might include protecting groups like Boc or Fmoc for amino groups, coupling reagents like EDC or DCC, and purification techniques such as HPLC.

Industrial Production Methods

Industrial production would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve the use of automated synthesizers, large-scale reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially converting amino groups to nitro groups.

    Reduction: Reducing nitro groups back to amino groups.

    Substitution: Replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while reduction could restore amino functionalities.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets like enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-benzylamino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide
  • **this compound

Uniqueness

The uniqueness of this compound might lie in its specific arrangement of functional groups, which could confer unique biological or chemical properties compared to similar compounds.

Properties

CAS No.

186380-62-1

Molecular Formula

C58H107N25O9

Molecular Weight

1298.6 g/mol

IUPAC Name

(2R)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-benzylamino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C58H107N25O9/c59-23-8-1-2-11-26-71-35-47(85)80(32-15-29-74-57(67)68)38-48(86)81(33-16-30-75-58(69)70)39-50(88)82(36-41-17-4-3-5-18-41)40-49(87)79(31-14-28-73-56(65)66)37-46(84)76-42(19-6-9-24-60)52(90)77-43(20-7-10-25-61)53(91)78-44(21-12-27-72-55(63)64)54(92)83-34-13-22-45(83)51(62)89/h3-5,17-18,42-45,71H,1-2,6-16,19-40,59-61H2,(H2,62,89)(H,76,84)(H,77,90)(H,78,91)(H4,63,64,72)(H4,65,66,73)(H4,67,68,74)(H4,69,70,75)/t42-,43-,44-,45-/m1/s1

InChI Key

PHIRWRJXMDCHJF-XISJIPAJSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CCCCN)NC(=O)CN(CCCN=C(N)N)C(=O)CN(CC2=CC=CC=C2)C(=O)CN(CCCN=C(N)N)C(=O)CN(CCCN=C(N)N)C(=O)CNCCCCCCN)C(=O)N

SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN(CCCN=C(N)N)C(=O)CN(CC2=CC=CC=C2)C(=O)CN(CCCN=C(N)N)C(=O)CN(CCCN=C(N)N)C(=O)CNCCCCCCN)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN(CCCN=C(N)N)C(=O)CN(CC2=CC=CC=C2)C(=O)CN(CCCN=C(N)N)C(=O)CN(CCCN=C(N)N)C(=O)CNCCCCCCN)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

GGGGGKKRP

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGP 64222
CGP-64222
CGP64222

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-benzylamino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-benzylamino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide
Reactant of Route 3
(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-benzylamino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide
Reactant of Route 4
(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-benzylamino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide
Reactant of Route 5
(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-benzylamino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide
Reactant of Route 6
(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-benzylamino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.